molecular formula C12H17N5O B14924386 N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-N,1-dimethyl-1H-pyrazole-5-carboxamide

N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-N,1-dimethyl-1H-pyrazole-5-carboxamide

Cat. No.: B14924386
M. Wt: 247.30 g/mol
InChI Key: GBCBWOXDGJVVEQ-UHFFFAOYSA-N
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Description

N~5~-[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]-N~5~,1-DIMETHYL-1H-PYRAZOLE-5-CARBOXAMIDE is a compound belonging to the pyrazole family. Pyrazole derivatives are known for their diverse pharmacological effects, including antileishmanial and antimalarial activities . This compound is characterized by its unique structure, which includes two pyrazole rings connected by a carboxamide linkage.

Preparation Methods

The synthesis of N5-[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]-N~5~,1-DIMETHYL-1H-PYRAZOLE-5-CARBOXAMIDE involves several steps. One common method includes the reaction of 1,5-dimethyl-1H-pyrazole-4-carboxylic acid with appropriate reagents to form the carboxamide linkage. The reaction conditions typically involve the use of catalysts and solvents to facilitate the formation of the desired product . Industrial production methods may involve scaling up these reactions using continuous flow processes to ensure consistent quality and yield.

Chemical Reactions Analysis

N~5~-[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]-N~5~,1-DIMETHYL-1H-PYRAZOLE-5-CARBOXAMIDE undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of corresponding pyrazole oxides, while reduction may yield pyrazole amines.

Mechanism of Action

The mechanism of action of N5-[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]-N~5~,1-DIMETHYL-1H-PYRAZOLE-5-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. For instance, its antileishmanial activity is attributed to its ability to inhibit the enzyme Lm-PTR1, which is essential for the survival of Leishmania parasites . The compound binds to the active site of the enzyme, leading to its inhibition and subsequent death of the parasite .

Properties

Molecular Formula

C12H17N5O

Molecular Weight

247.30 g/mol

IUPAC Name

N-[(1,5-dimethylpyrazol-4-yl)methyl]-N,2-dimethylpyrazole-3-carboxamide

InChI

InChI=1S/C12H17N5O/c1-9-10(7-14-16(9)3)8-15(2)12(18)11-5-6-13-17(11)4/h5-7H,8H2,1-4H3

InChI Key

GBCBWOXDGJVVEQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=NN1C)CN(C)C(=O)C2=CC=NN2C

Origin of Product

United States

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